molecular formula C14H14N2O4S B1270746 N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 792954-01-9

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B1270746
CAS RN: 792954-01-9
M. Wt: 306.34 g/mol
InChI Key: MRXWTLVVPGOSNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, often involves the reaction of amines with sulfonyl chlorides in the presence of a base. For example, Abbasi et al. (2019) described a method starting with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine reacting with 4-methylbenzenesulfonyl chloride in aqueous Na2CO3 to yield various sulfonamides with enzyme inhibitory potential Abbasi et al., 2019.

Molecular Structure Analysis

The molecular structure and spectroscopic studies of sulfonamide compounds reveal detailed insights into their chemical characteristics. Sarojini et al. (2013) performed structural and spectroscopic studies on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, employing techniques such as FTIR, FT-Raman NMR, and X-ray diffraction, illustrating the utility of these methods in characterizing sulfonamide derivatives Sarojini et al., 2013.

Chemical Reactions and Properties

Sulfonamide derivatives can undergo various chemical reactions, demonstrating a range of biological activities. For instance, Itazaki et al. (1988) synthesized 6- and 5-sulfamoyl-2,3-dihydro-1,4-benzodioxins to study their diuretic and antihypertensive activities, highlighting the chemical versatility and potential therapeutic applications of sulfonamides Itazaki et al., 1988.

Scientific Research Applications

Sulfonamide Inhibitors in Therapy Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics and have been pivotal in the treatment of bacterial infections and diseases caused by other microorganisms. Notably, sulfonamides are integral to various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Furthermore, sulfonamides have shown versatility as antiviral HIV protease inhibitors, anticancer agents, and in medications for Alzheimer’s disease, signifying their broad scope in medicinal applications (Gulcin & Taslimi, 2018).

Development of Sulfonamide Derivatives Sulfonamide derivatives have exhibited a broad spectrum of bioactive potential after chemical structural modifications of classical antibacterial aminobenzenesulfonamides. These modifications have led to wide medicinal applications, showcasing sulfonamides as agents for antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic treatments, and in addressing neurological diseases and diuretic issues. This highlights the significant development value of sulfonamides in medicinal chemistry (He Shichao et al., 2016).

Antitumour Properties of Sulfonamides Sulfonamides have exhibited a diverse range of biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The sulfonamide group, recognized as a non-classical bioisostere of various functional groups, has been instrumental in the development of bioactive substances with potential antitumor properties. This underlines the relevance of sulfonamides in the planning and development of future drugs (Helloana Azevedo-Barbosa et al., 2020).

Molecular Chimera in Drug Design Sulfonamides, often considered "molecular chimeras," have been significant in drug discovery due to their ability to form hydrogen bonds and interact with unipolar environments within proteins. The versatility of sulfonamides allows for easy introduction of chemical modifications, paving the way for the development of new entities to combat emerging diseases. This highlights the sulfonamide moiety's prominent role in medicinal chemistry and drug design (Giulia Culletta et al., 2022).

Mechanism of Action

Sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid, a nutrient required for bacterial growth .

Safety and Hazards

Sulfonamides, like many other drugs, can have side effects and potential hazards. These can include allergic reactions, interactions with other drugs, and potential toxicity .

Future Directions

Research into sulfonamides and related compounds is ongoing, with many potential applications in medicine and other fields .

properties

IUPAC Name

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c15-10-1-3-11(4-2-10)16-21(17,18)12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXWTLVVPGOSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189055
Record name N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

792954-01-9
Record name N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792954-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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